N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles, including “N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide”, are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other reactions .Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that compounds similar to N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide show promising antibacterial and antifungal activities. For instance, a study by (Palkar et al., 2017) found that novel analogs of this compound displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Similarly, (Mhaske et al., 2011) observed that related thiazole carboxamide derivatives exhibit antimicrobial activities, including against Gram-positive bacteria like S. aureus and B. Subtilis, as well as Gram-negative bacteria such as E. coli and P. aeruginosa.
Anticancer Potential
There's evidence suggesting the potential of compounds structurally related to N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide in cancer research. (Horishny et al., 2020) synthesized similar compounds and found them to have promising anticancer activities. Another study by (Shalai et al., 2021) showed that thiazole derivatives can impact pro- and antioxidant processes in the liver of tumor-bearing mice, indicating a potential role in cancer therapy.
Synthesis and Structural Studies
The synthesis and structural characterization of similar compounds have also been extensively studied. For instance, (Deau et al., 2014) reported the microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole carboximidamides, inspired by marine topsentines and nortopsentines. Additionally, (Ries et al., 2013) described an efficient synthesis procedure for a similar compound, highlighting the importance of structural studies in understanding these molecules' potential applications.
Antioxidant Activity
Some studies have also explored the antioxidant properties of thiazole derivatives. For example, (Ahmad et al., 2012) synthesized novel N-substituted benzyl/phenyl thiazole acetamides and found them to have significant radical scavenging activity, suggesting potential antioxidant applications.
Mechanism of Action
While the specific mechanism of action for “N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They inhibit the growth of M. tuberculosis, potentially making them useful in the treatment of tuberculosis .
Future Directions
Benzothiazole derivatives, including “N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide”, show promise in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring their potential applications, particularly their anti-tubercular properties .
properties
IUPAC Name |
N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS2/c1-15-12-16(2)21-20(13-15)30-24(26-21)27(14-17-8-4-3-5-9-17)23(28)22-25-18-10-6-7-11-19(18)29-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZPYJODLXMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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